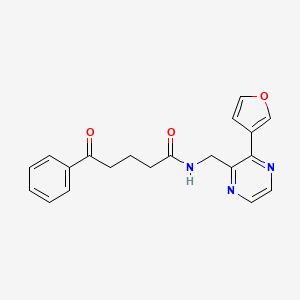

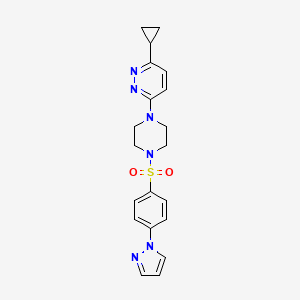

![molecular formula C12H18ClNO2 B2864787 4-[(2-Phenylethyl)amino]butanoic acid hydrochloride CAS No. 57054-99-6](/img/structure/B2864787.png)

4-[(2-Phenylethyl)amino]butanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

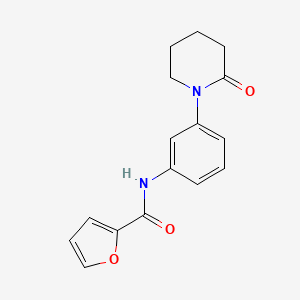

Molecular Structure Analysis

The molecular structure of “4-[(2-Phenylethyl)amino]butanoic acid hydrochloride” can be represented by the InChI string: InChI=1S/C12H17NO2.ClH/c14-12(15)7-4-9-13-10-8-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7-10H2,(H,14,15);1H . The Canonical Smiles representation is: C1=CC=C(C=C1)CCNCCCC(=O)O.Cl .科学的研究の応用

Crystal Engineering with Gamma Amino Acids

Gamma amino acids, such as baclofen, which is closely related to 4-[(2-Phenylethyl)amino]butanoic acid, have been explored for their potential in crystal engineering. The study of multicomponent crystals formed between baclofen and various carboxylic acids showcases the conformation and protonation properties of baclofen moieties. These findings highlight the relevance of gamma amino acids in designing multicomponent crystal systems with desired properties, paving the way for novel applications in materials science and pharmaceutical formulation (Báthori & Kilinkissa, 2015).

Antimicrobial Activity of Derivatives

Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids have shown significant antimicrobial activity. By converting these compounds into derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, researchers have synthesized compounds with effective antimicrobial properties against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as fungi such as Candida tenuis and Aspergillus niger. This research underscores the potential of these amino acid derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).

Advanced Material Development

Phloretic acid, derived from natural sources, has been investigated for its potential to enhance the reactivity of molecules with hydroxyl groups towards benzoxazine ring formation. This approach provides a sustainable alternative to phenol, enabling the development of materials with specific properties attributed to benzoxazines. The successful application of phloretic acid for synthesizing bio-based benzoxazine end-capped molecules demonstrates its utility in advancing material science, particularly for creating materials with tailored thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Photolabile Protecting Groups for Synthetic Ion Channels

The development of synthetic ion channels utilizing photolabile protecting groups demonstrates innovative applications in nanofluidic devices. Specifically, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been employed to achieve optical gating of these devices. By irradiating the channels, which are modified with photolabile hydrophobic molecules, researchers have facilitated the transport of ionic species in aqueous solutions. This breakthrough illustrates the potential of butanoic acid derivatives in creating light-responsive nanofluidic systems for controlled release, sensing, and information processing applications (Ali et al., 2012).

特性

IUPAC Name |

4-(2-phenylethylamino)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c14-12(15)7-4-9-13-10-8-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7-10H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQSVXKXSMIFBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Phenylethyl)amino]butanoic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

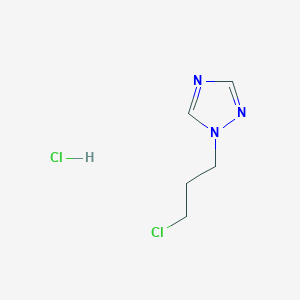

![N-(2-methoxyethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2864706.png)

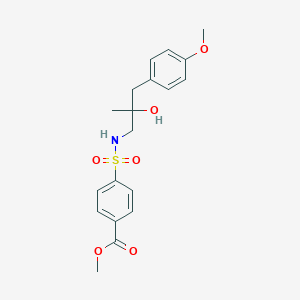

![1-(4-Methylsulfanylphenyl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2864708.png)

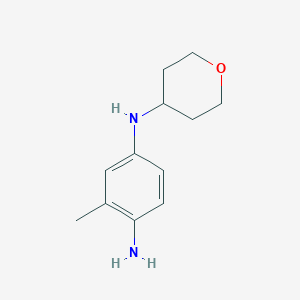

![2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864712.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate](/img/structure/B2864713.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2864724.png)